BRD-K98645985

Description

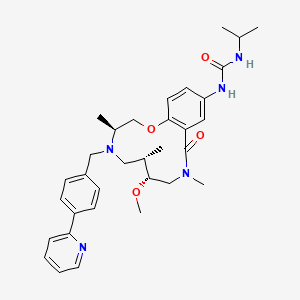

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4S,7S,8R)-8-methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N5O4/c1-22(2)35-33(40)36-27-14-15-30-28(17-27)32(39)37(5)20-31(41-6)23(3)18-38(24(4)21-42-30)19-25-10-12-26(13-11-25)29-9-7-8-16-34-29/h7-17,22-24,31H,18-21H2,1-6H3,(H2,35,36,40)/t23-,24-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGZFXRKNSZUSK-MKGJDZFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(COC2=C(C=C(C=C2)NC(=O)NC(C)C)C(=O)N(CC1OC)C)C)CC3=CC=C(C=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@H](COC2=C(C=C(C=C2)NC(=O)NC(C)C)C(=O)N(C[C@@H]1OC)C)C)CC3=CC=C(C=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD-K98645985: A Technical Whitepaper on a Novel Allosteric BAF Complex Inhibitor

Abstract

The ATP-dependent chromatin remodeling complex, SWI/SNF (also known as BAF), is a critical regulator of gene expression, and its dysregulation is implicated in a significant fraction of human cancers. The development of small molecule inhibitors targeting this complex represents a promising therapeutic strategy. This document provides a detailed technical overview of BRD-K98645985, a novel, cell-permeable allosteric inhibitor of the BAF complex. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated biological pathways and discovery workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of oncology and chemical biology.

Introduction to the BAF Complex and Its Role in Cancer

The BAF (Brg1/Brm-associated factors) complex is a multi-subunit protein assembly that utilizes the energy from ATP hydrolysis to remodel chromatin structure. By altering the accessibility of DNA to transcription factors and other regulatory proteins, the BAF complex plays a fundamental role in controlling gene expression, cellular differentiation, and proliferation.

Mutations in the genes encoding BAF complex subunits are found in over 20% of human cancers, making it one of the most frequently mutated protein complexes in oncology. For instance, in synovial sarcoma, a characteristic chromosomal translocation, t(X;18), results in the fusion of the SS18 gene with one of three SSX genes (SSX1, SSX2, or SSX4). The resulting SS18-SSX fusion protein displaces the tumor-suppressive BAF subunit SMARCB1 (also known as SNF5, BAF47, or INI1) from the complex, leading to aberrant chromatin remodeling and oncogenic gene expression. Similarly, SMARCB1-deficient malignant rhabdoid tumors are driven by the loss of this key subunit. These direct links between BAF complex dysregulation and specific cancers highlight its potential as a therapeutic target.

This compound: A Novel Allosteric BAF Inhibitor

This compound is a small molecule compound identified as a potent and selective inhibitor of the BAF complex. Unlike ATP-competitive inhibitors that target the ATPase domain of the BRG1/BRM subunits, this compound functions through an allosteric mechanism. It binds to a pocket formed by the SMARCA4 (BRG1) and SMARCA2 (BRM) subunits, along with actin and the SMARCB1 subunit. This binding event is proposed to disrupt the assembly and function of the complex, leading to the eviction of the SS18-SSX fusion protein in synovial sarcoma cells. This targeted degradation of the oncogenic driver makes this compound a promising candidate for therapeutic development.

Quantitative Bioactivity Data

The following tables summarize the in vitro and cellular activity of this compound against various cancer cell lines.

Table 1: Cellular Activity of this compound in Synovial Sarcoma Cell Lines

| Cell Line | IC50 (nM) | Description |

| Yamato | 50 | Human synovial sarcoma cell line |

| Aska | 50 | Human synovial sarcoma cell line |

| HS-SY-II | 50 | Human synovial sarcoma cell line |

Table 2: Cellular Activity of this compound in SMARCB1-Mutant Cell Lines

| Cell Line | IC50 (nM) | Description |

| A-204 | 500 | Human rhabdoid tumor cell line (SMARCB1-deficient) |

| G-401 | 500 | Human rhabdoid tumor cell line (SMARCB1-deficient) |

Key Experimental Methodologies

The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action. Below are representative protocols for key experiments.

Cellular Viability Assays (IC50 Determination)

This protocol is used to measure the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).

-

Cell Plating: Seed cancer cells (e.g., Yamato, Aska, A-204) in 96-well microplates at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final concentration range that brackets the expected IC50. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for a period of 3 to 5 days.

-

Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment. It relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.

-

Cell Culture and Treatment: Culture the target cells to ~80% confluency. Treat the cells with this compound at a desired concentration (e.g., 10x the IC50) or with a vehicle control for 1-2 hours.

-

Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Lyse the cells through repeated freeze-thaw cycles.

-

Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A room temperature sample is used as a non-heated control.

-

Separation of Soluble and Precipitated Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

-

Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., BRG1/SMARCA4) remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target stabilization and therefore direct engagement.

Visualizations: Signaling Pathways and Discovery Workflow

The following diagrams, generated using the DOT language, illustrate the BAF signaling pathway and a representative experimental workflow for the discovery of BAF inhibitors.

Caption: BAF complex function in normal and synovial sarcoma cells, and the inhibitory action of this compound.

Caption: A representative workflow for the discovery and development of a BAF inhibitor like this compound.

Therapeutic Implications

The development of this compound and similar BAF inhibitors represents a significant advancement in the treatment of cancers driven by BAF complex mutations.

-

Synovial Sarcoma: By promoting the degradation of the SS18-SSX fusion protein, this compound directly targets the oncogenic driver in this disease. This provides a clear therapeutic rationale and a potential treatment for a cancer with limited therapeutic options.

-

SMARCB1-Deficient Tumors: The dependence of SMARCB1-mutant cancers, such as malignant rhabdoid tumors, on the remaining BAF complex activity suggests that these tumors are vulnerable to BAF inhibition. The potent activity of this compound in SMARCB1-deficient cell lines supports this hypothesis.

-

Broader Applications: Given the high frequency of BAF mutations across various cancers, the therapeutic potential of BAF inhibitors may extend to a wider range of malignancies. Further research is needed to identify additional cancer types that are sensitive to this therapeutic strategy.

Conclusion

This compound is a potent, allosteric inhibitor of the BAF chromatin remodeling complex with a clear mechanism of action and demonstrated preclinical activity against cancers with specific BAF complex alterations. Its ability to induce the degradation of the oncogenic SS18-SSX fusion protein in synovial sarcoma highlights a novel therapeutic approach. The quantitative data and experimental methodologies outlined in this document provide a foundational understanding for further research and development of this compound and other next-generation BAF inhibitors. The continued investigation of this class of compounds holds significant promise for patients with BAF-mutated cancers.

BRD-K98645985: A Technical Guide to its Effects on Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-K98645985 is a synthetic, 12-membered macrolactam that functions as a potent and selective inhibitor of the BAF (mammalian SWI/SNF) chromatin remodeling complex.[1][2][3] By specifically targeting ARID1A-containing BAF complexes, this compound modulates transcriptional repression and prevents nucleosomal positioning.[1][2][4] This activity has shown significant promise in the context of HIV-1 latency reversal, where it can reactivate the latent virus without causing T cell activation or toxicity.[1][2] Furthermore, it has been demonstrated to act synergistically with ATR inhibitors to induce synthetic lethality in cancer cells.[5][6] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's effects on chromatin remodeling.

Core Mechanism of Action

This compound selectively inhibits the transcriptional repression functions of canonical BAF (cBAF) complexes.[5][7] The mammalian SWI/SNF (mSWI/SNF) family of chromatin remodelers are ATP-dependent complexes crucial for regulating gene expression by altering nucleosome structure and DNA accessibility.[8][9] The cBAF complex, which contains either the ARID1A or ARID1B subunit, is a key player in this process.[9]

This compound is believed to bind to ARID1A-specific BAF complexes, although its direct binding target has not been definitively identified.[2][5][6] This interaction leads to a relief of transcriptional repression at specific gene loci.[2] In the context of HIV-1, this manifests as increased chromatin accessibility at the 5'-LTR of the latent provirus, leading to transcriptional reactivation.[10] The molecule does not appear to function by inhibiting the primary ATPase activity of the BAF complex or by disrupting the overall integrity of the complex.[10] Instead, it is thought to alter the association of ARID1A with chromatin.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Context/Assay | Reference |

| EC50 | ~2.37 µM | BAF-mediated transcriptional repression (luciferase assay) | [1][3][4] |

| Gene Expression Modulation | 5-fold increase in Bmi1 | Treatment with 30 µM for 18 hours | [1][4] |

| 2.6-fold increase in Ring1 | Treatment with 30 µM for 18 hours | [1][4] | |

| 3.3-fold decrease in Fgf4 | Treatment with 30 µM for 18 hours | [1][4] |

Signaling Pathways and Logical Relationships

Mechanism of BAF Inhibition and Transcriptional Activation

Caption: this compound inhibits ARID1A-BAF, leading to transcriptional activation.

Synergistic Lethality with ATR Inhibition in Cancer Cells

Caption: Combined inhibition of BAF and ATR leads to synergistic cancer cell death.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

Bmi1 Luciferase Reporter Assay for BAF Inhibition

-

Objective: To quantify the inhibition of BAF-mediated transcriptional repression by measuring the expression of a Bmi1-luciferase reporter.

-

Cell Line: A stable cell line (e.g., HEK293T) expressing a luciferase reporter gene under the control of the Bmi1 promoter.

-

Protocol:

-

Seed the reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in appropriate cell culture medium.

-

Treat the cells with the different concentrations of this compound and include a vehicle control (e.g., DMSO).

-

Incubate the cells for a defined period (e.g., 18-24 hours).

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Normalize the luciferase readings to cell viability (e.g., using a CellTiter-Glo assay).

-

Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the EC50 value.[10]

-

HIV-1 Latency Reversal in J-Lat T-Cell Lines

-

Objective: To assess the ability of this compound to reverse HIV-1 latency.

-

Cell Lines: J-Lat T-cell lines (e.g., J-Lat 11.1), which are latently infected with an HIV-1 provirus that expresses GFP upon activation.[10]

-

Protocol:

-

Culture J-Lat cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.

-

Plate the cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound. Include a positive control (e.g., TNF-α) and a vehicle control.

-

Incubate the cells for 24-48 hours.

-

Measure GFP expression using a flow cytometer.

-

Quantify the percentage of GFP-positive cells to determine the extent of latency reversal.[10]

-

Formaldehyde-Assisted Isolation of Regulatory Elements (FAIRE)

-

Objective: To measure changes in chromatin accessibility at specific genomic loci (e.g., the HIV-1 5'-LTR) following treatment with this compound.

-

Protocol:

-

Treat cells (e.g., J-Lat 11.1) with this compound or a vehicle control overnight.

-

Crosslink chromatin by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

-

Quench the crosslinking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclei in a suitable lysis buffer and sonicate to shear the chromatin to fragments of 200-500 bp.

-

Perform a phenol-chloroform extraction on the sonicated lysate. DNA in open chromatin regions will partition to the aqueous phase, while DNA from nucleosome-bound regions will be in the organic phase.

-

Isolate the DNA from the aqueous phase.

-

Reverse the crosslinks by heating at 65°C.

-

Purify the DNA.

-

Quantify the amount of DNA corresponding to the target region (e.g., the Nuc-1 position of the HIV-1 5' LTR) using quantitative PCR (qPCR). An increase in the amount of recovered DNA indicates increased chromatin accessibility.[10]

-

Cancer Cell Viability and Synergy Assays

-

Objective: To determine the synergistic effect of this compound and an ATR inhibitor on cancer cell viability.

-

Cell Line: A cancer cell line with a canonical BAF complex (e.g., HCT116).[5]

-

Protocol:

-

Seed HCT116 cells in 96-well plates.

-

Prepare a dose matrix of this compound and the ATR inhibitor (e.g., VE-821) both individually and in combination.

-

Treat the cells for a prolonged period (e.g., 5 days).

-

Measure cell viability using a suitable assay (e.g., CellTiter-Glo).

-

Analyze the data using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5][7]

-

Experimental Workflow Diagram

Caption: Workflow for characterizing this compound from in vitro to cell-based assays.

Conclusion

This compound represents a significant tool for studying the function of ARID1A-containing BAF complexes in transcriptional regulation. Its ability to reverse HIV-1 latency and its synergistic effects with other anti-cancer agents highlight its potential as a therapeutic lead. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the biological activities and therapeutic applications of this novel chromatin remodeling inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Chemical Inhibitors of a Selective SWI/SNF Function Synergize with ATR Inhibition in Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Intrinsic Disorder of the BAF Complex: Roles in Chromatin Remodeling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disruption of mammalian SWI/SNF chromatin remodeler function in human disease [dash.harvard.edu]

- 10. US11980613B2 - Methods for reversing HIV latency using BAF complex modulating compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Interaction of BRD-K98645985 with ARID1A-Containing BAF Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule BRD-K98645985 and its specific interaction with ARID1A-containing BAF (Brg1/Brm-associated factors) chromatin remodeling complexes. This compound, a 12-membered macrolactam, has emerged as a potent inhibitor of BAF-mediated transcriptional repression. This document details the quantitative aspects of this interaction, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to facilitate further research and drug development efforts targeting the BAF complex, a critical regulator of gene expression frequently dysregulated in various diseases, including cancer and HIV latency.

Introduction to this compound and the ARID1A-BAF Complex

The mammalian SWI/SNF complex, also known as the BAF complex, is an ATP-dependent chromatin remodeling machinery that plays a crucial role in regulating gene expression by altering nucleosome positioning. The composition of the BAF complex is modular, with different subunits contributing to its functional specificity. One such key subunit is ARID1A (AT-rich interactive domain-containing protein 1A), which is a component of the canonical BAF (cBAF) complex. ARID1A is frequently mutated in a variety of human cancers, highlighting its importance as a tumor suppressor.

This compound is a synthetic small molecule that has been identified as a specific inhibitor of the transcriptional repressive functions of ARID1A-containing BAF complexes.[1][2] By binding to these complexes, this compound can modulate their activity, leading to the reactivation of silenced genes. This property has generated significant interest in its potential therapeutic applications, particularly in the context of ARID1A-mutated cancers and for the reversal of HIV-1 latency.[1][3]

Quantitative Data

This section summarizes the key quantitative data related to the activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| EC50 (BAF-mediated transcriptional repression) | ~2.37 µM | Bmi1 Luciferase Reporter Assay (murine embryonic stem cells) | [3][4] |

Table 2: Synergistic Activity of this compound with ATR Inhibitor (VE-821)

| Cell Line | Parameter | Value | Notes | Reference |

| HCT116 (Colorectal Carcinoma) | Combination Index (CI) | 0.53 ± 0.05 | CI < 1 indicates synergy. | [1][5] |

| Dose Reduction Index (DRI) | >10-fold at low concentrations | The combination allows for a significant reduction in the required dose of the more toxic ATR inhibitor. | [1][5] |

Table 3: Effect of this compound on Gene Expression

| Gene | Fold Change | Cell Line/System | Treatment Conditions | Reference |

| Bmi1 | 5-fold increase | Not specified | 30 µM; 18 hours | [3] |

| Ring1 | 2.6-fold increase | Not specified | 30 µM; 18 hours | [3] |

| Fgf4 | 3.3-fold decrease | Not specified | 30 µM; 18 hours | [3] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by directly targeting ARID1A-containing BAF complexes, leading to a cascade of downstream events.

Inhibition of BAF-mediated Transcriptional Repression

The primary mechanism of action of this compound is the inhibition of the transcriptional repressive function of the cBAF complex. By binding to ARID1A-containing complexes, this compound prevents the proper positioning of nucleosomes at specific gene promoters, thereby relieving transcriptional repression.[2] This leads to the reactivation of genes that are normally silenced by the BAF complex.

References

Preliminary Studies of BRD-K98645985 in Cancer Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the preliminary research on BRD-K98645985, a selective inhibitor of the BAF (mammalian SWI/SNF) chromatin remodeling complex, in the context of cancer cell biology. The document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.

Core Concepts: Mechanism of Action

This compound, also referred to as BD98, is a potent and non-toxic small molecule that selectively inhibits the transcriptional repression function of canonical BAF complexes containing the ARID1A subunit.[1] The BAF complex is a crucial ATP-dependent chromatin remodeler, and mutations in its subunits are implicated in approximately 20% of human cancers.[1] The inhibitory action of this compound on ARID1A-containing BAF complexes has been shown to induce a synthetic lethal effect when combined with inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a key regulator of the DNA damage response, and its inhibition in cancer cells with compromised BAF function leads to mitotic catastrophe and cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies of this compound in cancer cell lines.

Table 1: Synergistic Activity of this compound (BD98) with ATR Inhibitor VE-821

| Cell Line | Cancer Type | Combination Index (CI) | Interpretation |

| HCT116 | Colorectal Carcinoma | 0.53 ± 0.05 | Synergism |

| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.04 | Synergism |

| Cal-51 | Breast Carcinoma | Not specified | Synergism |

A Combination Index (CI) less than 1 indicates a synergistic effect, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates an antagonistic effect, based on the Chou-Talalay method.[1]

Table 2: Dose-Response of VE-821 in HCT116 Cells with this compound (BD98)

| Concentration of BD98 (µM) | IC50 of VE-821 (µM) |

| 0 | ~10 |

| 1.25 | ~4 |

| 2.5 | Not specified |

| 5 | Not specified |

| 10 | Not specified |

| 20 | ~1 |

Data interpreted from dose-response curves in the source literature.[1]

Experimental Protocols

Cell Culture

-

Cell Lines: HCT116 ARID1A+/+ and ARID1A-/- (colorectal), MCF-7 and Cal-51 (breast), Aska and Yamato (synovial sarcoma), A-704 and ACHN (renal cell carcinoma) were obtained from the American Type Culture Collection.[1]

-

Growth Medium: All cancer cell lines were cultured in McCoy's 5a medium supplemented with 10% Fetal Bovine Serum (FBS).[1]

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

Passaging: Cells were passaged every 48 hours to maintain sub-confluent cultures.[1]

Synergy Viability Assays

This protocol is based on the Chou-Talalay method to quantify drug interaction synergy.[1]

-

Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over a 5-day period.

-

Drug Preparation: Prepare stock solutions of this compound (BD98) and VE-821 in an appropriate solvent (e.g., DMSO). Create a dilution series for each drug.

-

Treatment:

-

To determine the dose-response of each drug individually, treat cells with increasing concentrations of either BD98 (e.g., 1-30 µM) or VE-821 (e.g., 1-50 µM) for 5 days.[1]

-

For combination studies, treat cells with a matrix of 25 different combinations of 5 doses of VE-821 (e.g., 1.25–20 µM) and 5 doses of BD98 (e.g., 1.25–20 µM) for 5 days.[1] Include a vehicle-only control.

-

-

Viability Assessment: After the 5-day incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis:

-

Calculate the fraction of affected cells for each drug concentration and combination.

-

Use software that implements the Chou-Talalay method to calculate the Combination Index (CI) for the drug combination. This method utilizes the median-effect equation to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[1]

-

Visualizations

Signaling Pathway

Caption: Proposed mechanism of synergistic lethality between this compound and ATR inhibitors.

Experimental Workflow

Caption: Workflow for determining the synergistic effects of this compound and VE-821.

References

Unlocking Therapeutic Potential: A Technical Guide to BRD-K98645985

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the exploratory research surrounding BRD-K98645985. This document details the molecule's mechanism of action, therapeutic possibilities, quantitative data, and the experimental protocols used in its initial characterization.

Introduction to this compound

This compound is a novel small molecule identified as a potent and selective inhibitor of the BAF (mammalian SWI/SNF) chromatin remodeling complex. Chemically, it is a 12-membered macrolactam with the formula C33H43N5O4 and a molecular weight of 573.74 g/mol . Also known as BD98, this compound has emerged as a significant tool for studying the functions of BAF complexes and presents promising therapeutic avenues, primarily in the reversal of HIV-1 latency and as a synergistic agent in cancer therapy.

Mechanism of Action

This compound functions by selectively targeting and inhibiting the activity of ARID1A-containing BAF complexes. The mechanism involves the following key steps:

-

Binding to ARID1A-specific BAF complexes: The molecule shows preferential binding to BAF complexes that contain the ARID1A subunit.

-

Prevention of Nucleosomal Positioning: By inhibiting the BAF complex, this compound disrupts its ability to remodel chromatin and position nucleosomes.

-

Relief of Transcriptional Repression: This disruption of BAF-mediated chromatin remodeling leads to the alleviation of transcriptional repression at specific gene loci.

This targeted inhibition of BAF's transcriptional repression function is the cornerstone of its therapeutic potential.

Therapeutic Potential

Initial research has highlighted two primary areas where this compound shows significant therapeutic promise:

Reversal of HIV-1 Latency

HIV-1 latency, a major obstacle to curing the infection, is partly maintained by the repressive chromatin environment at the viral promoter. This compound has been shown to potently reverse this latency in T-cells without causing T-cell activation or toxicity. By inhibiting the BAF complex, it helps to create a more permissive chromatin state, allowing for the transcription of the latent virus, which can then be targeted by antiretroviral therapies. This makes it a promising candidate for "shock and kill" strategies for HIV eradication.

Synergistic Cancer Therapy

In the context of cancer, this compound has been found to act synergistically with ATR (Ataxia Telangiectasia and Rad3-related) inhibitors to kill cancer cells. This synthetic lethal interaction suggests that inhibiting both BAF complex function and the DNA damage response pathway could be a powerful therapeutic strategy for certain cancers. This approach may allow for lower doses of each drug, potentially reducing toxicity and side effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Assay System | Reference |

| EC50 | ~2.37 µM | BAF Transcriptional Repression (Luciferase Assay) |

Table 1: Potency of this compound

| Target Gene | Fold Change (at 30 µM) | Cell Type | Reference |

| Bmi1 | 5-fold increase | Mouse Embryonic Stem Cells | |

| Ring1 | 2.6-fold increase | Mouse Embryonic Stem Cells | |

| Fgf4 | 3.3-fold decrease | Mouse Embryonic Stem Cells |

Table 2: Effect of this compound on BAF Target Gene Expression

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Bmi1-Luciferase Reporter Assay for BAF Inhibition

This assay is used to quantify the ability of a compound to inhibit BAF-mediated transcriptional repression of the Bmi1 gene.

Cell Line: Mouse embryonic stem cells (mESCs) stably expressing a Bmi1-luciferase reporter construct.

Protocol:

-

Cell Seeding: Plate the Bmi1-luciferase reporter mESCs in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO. Add the compound to the cells at final concentrations ranging from 0.1 to 100 µM. Include a DMSO-only control.

-

Incubation: Incubate the treated cells for 48 hours at 37°C and 5% CO2.

-

Luciferase Measurement: After incubation, add a luciferase substrate (e.g., Bright-Glo™ Luciferase Assay System, Promega) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the luciferase signal to the DMSO control and plot the dose-response curve to calculate the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the change in expression of BAF target genes upon treatment with this compound.

Protocol:

-

Cell Treatment: Treat mESCs with 30 µM this compound or DMSO for 18 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for the target genes (Bmi1, Ring1, Fgf4) and a housekeeping gene (e.g., Gapdh) for normalization.

-

Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method.

Cell Viability (CellTiter-Glo®) Assay

This assay is used to assess the cytotoxicity of this compound.

Protocol:

-

Cell Seeding: Plate cells (e.g., T-cell lines or cancer cell lines) in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

-

ATP Measurement: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the signal to DMSO-treated control cells to determine the percentage of viable cells.

Mandatory Visualizations

Signaling Pathway of this compound in HIV Latency Reversal

Methodological & Application

Application Notes and Protocols for BRD-K98645985 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-K98645985 is a potent and selective inhibitor of the BAF (mammalian SWI/SNF) transcriptional repression complex.[1][2] It functions by specifically targeting and binding to ARID1A-containing BAF complexes, which leads to the prevention of nucleosomal positioning and the relief of transcriptional repression.[1][3] This mechanism of action makes this compound a valuable tool for investigating the role of BAF complexes in gene regulation and a potential therapeutic agent in two key areas: the reversal of HIV-1 latency[1][3][4] and as a synergistic agent in cancer therapy.[5][6][7]

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on its application in HIV latency reversal and its synergistic effects with ATR inhibitors in cancer cells.

Mechanism of Action: BAF Complex Inhibition

This compound acts as a specific inhibitor of the transcriptional repressive function of ARID1A-containing BAF chromatin remodeling complexes. The BAF complex is involved in maintaining a repressive chromatin environment at the HIV-1 promoter, contributing to viral latency.[3] By binding to these specific BAF complexes, this compound disrupts their function, leading to increased chromatin accessibility at the HIV-1 5'-LTR and subsequent reactivation of viral transcription.[8] In the context of cancer, inhibition of this selective BAF function has been shown to induce synthetic lethality when combined with inhibitors of the DNA damage response pathway, such as ATR inhibitors.[5][6]

Caption: Signaling pathway of this compound in HIV latency reversal.

Quantitative Data

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Model | Application | Reference |

| EC50 | ~2.37 µM | Bmi1-luciferase reporter | BAF transcriptional repression | [1][2] |

| Treatment Time | 18 hours | Mouse embryonic stem cells | Gene expression analysis | [8] |

| Concentration | 30 µM | Mouse embryonic stem cells | Gene expression analysis | [8] |

Table 2: Synergistic Activity of this compound with VE-821 in HCT116 Cells

| This compound Conc. | VE-821 IC50 | Combination Index (CI) | Synergy Assessment | Reference |

| 0 µM | ~10 µM | - | - | [6] |

| 1.25 µM | ~4 µM | 0.53 ± 0.05 | Synergistic | [6][7] |

| Highest dose tested | ~1 µM | Not specified | Synergistic | [6] |

Table 3: Effect of this compound on BAF Target Gene Expression

| Gene | Fold Change | Treatment | Reference |

| Bmi1 | 5-fold increase | 30 µM this compound for 18h | [1] |

| Ring1 | 2.6-fold increase | 30 µM this compound for 18h | [1] |

| Fgf4 | 3.3-fold decrease | 30 µM this compound for 18h | [1] |

Experimental Protocols

Protocol 1: General Cell Culture of HCT116 Cells

This protocol outlines the standard procedure for culturing HCT116 human colorectal carcinoma cells.

Materials:

-

HCT116 cells (ATCC CCL-247)

-

McCoy's 5a Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% (w/v) Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (e.g., T-75)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS and 100 units/mL penicillin and 100 µg/mL streptomycin.[3]

-

Cell Thawing: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh growth medium.

-

Cell Seeding: Transfer the resuspended cells into a T-75 flask and incubate at 37°C with 5% CO2.[3]

-

Subculturing: When cells reach 70-90% confluency, remove the medium and wash the cells once with PBS.[3] Add 5 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.[3]

-

Cell Splitting: Neutralize the trypsin by adding an equal volume of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium. Split the cells at a ratio of 1:3 to 1:10 into new flasks.[2]

-

Cryopreservation: Resuspend cell pellets in a freezing medium composed of 60% basal medium, 30% FBS, and 10% DMSO.[9] Aliquot into cryogenic vials and freeze at -80°C before transferring to liquid nitrogen for long-term storage.

Protocol 2: Synergy Study of this compound and VE-821 in HCT116 Cells

This protocol is for assessing the synergistic cytotoxic effects of this compound and the ATR inhibitor VE-821.

Materials:

-

HCT116 cells

-

Complete growth medium (as in Protocol 1)

-

This compound (stock solution in DMSO)

-

VE-821 (stock solution in DMSO)

-

384-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells in 384-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Preparation: Prepare a dilution series of this compound (e.g., 1-30 µM) and VE-821 (e.g., 1-50 µM) in complete growth medium.[6] Also, prepare combinations of both drugs at various concentrations.

-

Cell Treatment: Treat the cells with the single agents and the drug combinations for 5 continuous days.[6][10] Include a DMSO-only control.

-

Viability Assay: After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.

-

Data Analysis: Determine the IC50 values for each drug alone and in combination. Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6]

Protocol 3: HIV-1 Latency Reversal Assay in J-Lat T-Cells

This protocol describes a method to evaluate the ability of this compound to reactivate latent HIV-1 in the J-Lat T-cell line, which contains a latent HIV-1 provirus with a GFP reporter.

Materials:

-

J-Lat T-cells (e.g., clone 11.1)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

Positive control (e.g., Prostratin or TNFα)

-

96-well plates

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Culture: Culture J-Lat T-cells in complete RPMI medium (supplemented with 10% FBS and antibiotics) at 37°C with 5% CO2.[11] Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

-

Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1x10^6 cells/mL.[12]

-

Compound Treatment: Treat the cells with a concentration range of this compound. Include a DMSO control and a positive control.

-

Incubation: Incubate the cells for 48 hours to allow for latency reversal and GFP expression.[5]

-

Quantification of GFP Expression: Measure the percentage of GFP-positive cells using a flow cytometer. Alternatively, GFP fluorescence can be quantified using a fluorescence plate reader.

-

Data Analysis: Calculate the fold-change in GFP expression or the percentage of GFP-positive cells relative to the DMSO control.

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting

-

Low Cell Viability: Ensure proper cell handling techniques, use pre-warmed media, and check for mycoplasma contamination. When using this compound, perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay. The compound is reported to be non-toxic to T-cells.[1][3]

-

Inconsistent Results: Use a consistent cell passage number and seeding density. Ensure accurate and reproducible preparation of drug dilutions.

-

No Effect Observed: Verify the activity of the compound by testing it on a sensitive cell line or with a known positive control. Confirm the mechanism of action in your cell system of interest, as the activity of this compound is dependent on the presence of ARID1A-containing BAF complexes.

Conclusion

This compound is a valuable chemical probe for studying the role of BAF complexes in transcriptional regulation. The protocols provided herein offer a starting point for utilizing this compound in cell culture-based experiments for HIV latency reversal and cancer synergy studies. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. HCT 116. Culture Collections [culturecollections.org.uk]

- 3. encodeproject.org [encodeproject.org]

- 4. Small Molecule Targeting of Specific BAF (mSWI/SNF) Complexes for HIV Latency Reversal. | Broad Institute [broadinstitute.org]

- 5. US11980613B2 - Methods for reversing HIV latency using BAF complex modulating compounds - Google Patents [patents.google.com]

- 6. Chemical Inhibitors of a Selective SWI/SNF Function Synergize with ATR Inhibition in Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 9. elabscience.com [elabscience.com]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. Targeted HIV-1 Latency Reversal Using CRISPR/Cas9-Derived Transcriptional Activator Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BRD-K98645985 in HIV Latency Reversal Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) latency, the persistence of transcriptionally silent but replication-competent provirus within host cells, remains the primary obstacle to a cure. A promising strategy to eradicate this latent reservoir is the "shock and kill" approach, which involves reactivating viral gene expression with Latency Reversal Agents (LRAs) to expose infected cells to immune-mediated clearance. BRD-K98645985 is a novel small molecule that has emerged as a potent LRA. It is a 12-membered macrolactam that functions as a BAF (mammalian SWI/SNF) transcriptional repression inhibitor.[1][2] By specifically targeting ARID1A-containing BAF complexes, this compound prevents nucleosomal positioning at the HIV-1 promoter, leading to the relief of transcriptional repression and subsequent reactivation of the latent provirus.[1][2] Notably, this compound has demonstrated efficacy in various in vitro and ex vivo models of HIV latency, including T-cell lines and primary CD4+ T cells, without inducing significant T-cell activation or toxicity.[1] Furthermore, this compound exhibits synergistic activity when combined with other classes of LRAs, such as histone deacetylase (HDAC) inhibitors and protein kinase C (PKC) activators.[3]

These application notes provide detailed protocols for utilizing this compound in common HIV latency reversal assays, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Data Presentation

Quantitative Summary of this compound Activity

| Parameter | Value | Cell Model | Reference |

| EC50 | ~2.37 µM | Bmi1-luciferase reporter cell line | [2][4] |

| Concentration for Latency Reversal | 5 - 30 µM | J-Lat T-cell lines, primary CD4+ T cells | [3][4] |

| Toxicity (CC50) | >30 µM | Primary CD4+ T cells | [3] |

Synergistic Effects with Other Latency Reversal Agents in Primary CD4+ T cells

| Combination | Fold Induction of Luciferase Activity | Reference |

| This compound (5 µM) | ~30-fold | [3] |

| This compound (5 µM) + SAHA (350 nM) | Up to 600-fold | [3] |

| This compound (5 µM) + Romidepsin (2 nM) | Up to 600-fold | [3] |

| This compound (5 µM) + Prostratin (300 nM) | Up to 600-fold | [3] |

| This compound (5 µM) + Bryostatin (1 nM) | Up to 600-fold | [3] |

Experimental Protocols

Preparation and Storage of this compound

-

Reconstitution: this compound is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a recommended concentration of 10 mM.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The powder form can be stored at -20°C for up to three years.

Protocol 1: HIV Latency Reversal Assay in J-Lat T-Cell Lines

J-Lat cell lines are Jurkat T-cells that contain a latently integrated full-length HIV-1 provirus with a GFP reporter gene. Reactivation of the provirus leads to the expression of GFP, which can be quantified by flow cytometry.

Materials:

-

J-Lat T-cell lines (e.g., J-Lat 10.6 or A2)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (10 mM in DMSO)

-

Positive control (e.g., TNF-α at 10 ng/mL or Prostratin at 1 µM)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test is 0.1 µM to 30 µM. Add the diluted compound to the respective wells. Include wells for a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.

-

Flow Cytometry Analysis:

-

After incubation, transfer the cells to FACS tubes.

-

Wash the cells once with PBS.

-

Resuspend the cells in FACS buffer (PBS with 2% FBS).

-

Analyze the percentage of GFP-positive cells using a flow cytometer.

-

-

Data Analysis: Quantify the percentage of GFP-positive cells for each treatment condition and normalize to the positive control.

Protocol 2: HIV Latency Reversal Assay in Primary CD4+ T-cells using a Luciferase Reporter Virus

This ex vivo assay uses primary CD4+ T-cells from healthy donors infected with a replication-defective HIV-1 reporter virus that expresses luciferase upon reactivation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors

-

CD4+ T-cell isolation kit

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and IL-2 (20 U/mL)

-

Replication-defective HIV-1 luciferase reporter virus (e.g., pNL4.3-Luc-R-E-)

-

This compound stock solution (10 mM in DMSO)

-

Other LRAs for combination studies (e.g., SAHA, Prostratin)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Isolation and Activation of CD4+ T-cells: Isolate CD4+ T-cells from PBMCs using a negative selection kit. Activate the cells with anti-CD3/CD28 beads and IL-2 for 48-72 hours.

-

Infection and Establishment of Latency: Infect the activated CD4+ T-cells with the HIV-1 luciferase reporter virus. After infection, remove the virus and culture the cells for several days to allow them to return to a resting state and establish latency.

-

Compound Treatment: Plate the latently infected primary CD4+ T-cells in a 96-well plate. Treat the cells with this compound alone or in combination with other LRAs at the desired concentrations. Include appropriate vehicle controls.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.

-

Luciferase Assay:

-

After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

-

Data Analysis: Normalize the luciferase readings to the total protein concentration in each well. Express the results as fold induction over the vehicle control.

Protocol 3: Cell Viability Assay

It is crucial to assess the cytotoxicity of this compound in parallel with the latency reversal assays.

Materials:

-

Cells treated with this compound as described in the protocols above.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a live/dead stain for flow cytometry).

Procedure:

-

Follow the manufacturer's instructions for the chosen cell viability assay.

-

For luminescent assays, measure the signal using a plate reader.

-

For flow cytometry-based assays, analyze the percentage of live cells.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Determine the CC50 value (the concentration at which 50% of cell viability is lost).

Visualizations

Caption: Signaling pathway of this compound action.

Caption: General experimental workflow.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Integrated Single-cell Multiomic Analysis of HIV Latency Reversal Reveals Novel Regulators of Viral Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US11980613B2 - Methods for reversing HIV latency using BAF complex modulating compounds - Google Patents [patents.google.com]

Application Notes and Protocols: BRD-K98645985 for the Treatment of J-Lat T-cell Line Models

Introduction

The J-Lat T-cell lines are a critical in vitro model for studying HIV-1 latency and reactivation. These Jurkat T-cell-derived clones contain an integrated, full-length HIV-1 provirus where the nef gene has been replaced with a green fluorescent protein (GFP) reporter. The provirus is transcriptionally silent in the basal state, but upon stimulation with latency-reversing agents (LRAs), Tat-dependent transcription is initiated, leading to GFP expression.

This document provides detailed protocols and application notes for the use of a novel compound, BRD-K98645985, a putative P-TEFb (Positive Transcription Elongation Factor b) releasing agent, in J-Lat T-cell line models. The data presented herein is a representative example of the expected results when treating J-Lat clone 10.6 cells with an effective LRA.

Mechanism of Action

In latent HIV-1 infection, the host cell machinery required for robust viral transcription is often sequestered or inactive. A key regulatory complex, P-TEFb (composed of CDK9 and Cyclin T1), is held in an inactive state by the 7SK snRNP complex. The HIV-1 Tat protein is essential for high-level transcription from the viral LTR promoter, and its function is dependent on recruiting active P-TEFb.

This compound is hypothesized to function as a latency-reversing agent by disrupting the inhibitory 7SK snRNP complex, leading to the release of active P-TEFb. This released P-TEFb can then be recruited by basal levels of Tat to the HIV-1 LTR, leading to the phosphorylation of RNA Polymerase II and the stimulation of robust transcriptional elongation, resulting in viral reactivation.

Caption: Hypothesized mechanism of this compound in HIV-1 latency reversal.

Data Presentation

Table 1: Cytotoxicity of this compound in J-Lat 10.6 Cells

The viability of J-Lat 10.6 cells was assessed after 48 hours of treatment with increasing concentrations of this compound using a commercial ATP-based luminescence assay.

| This compound Conc. (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |

| 0 (Vehicle) | 1,540,320 | 85,430 | 100.0% |

| 0.1 | 1,510,250 | 79,880 | 98.0% |

| 0.5 | 1,489,760 | 92,110 | 96.7% |

| 1.0 | 1,450,880 | 81,540 | 94.2% |

| 5.0 | 1,320,450 | 75,600 | 85.7% |

| 10.0 | 1,150,970 | 68,900 | 74.7% |

| 25.0 | 750,120 | 54,320 | 48.7% |

Table 2: Dose-Dependent Reactivation of Latent HIV-1 by this compound

J-Lat 10.6 cells were treated with this compound for 24 hours, and the percentage of GFP-positive cells was quantified by flow cytometry as a measure of viral reactivation.

| Treatment | Concentration (µM) | % GFP+ Cells | Standard Deviation |

| Vehicle (DMSO) | - | 1.2% | 0.3% |

| This compound | 0.1 | 5.8% | 0.9% |

| This compound | 0.5 | 15.4% | 2.1% |

| This compound | 1.0 | 35.7% | 3.5% |

| This compound | 5.0 | 68.2% | 5.1% |

| This compound | 10.0 | 75.3% | 4.8% |

| Prostratin (Positive Control) | 0.5 | 85.5% | 3.9% |

Experimental Protocols

Protocol 1: J-Lat T-Cell Culture

-

Cell Line: J-Lat Full Length Clone 10.6.

-

Media: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at a density between 1x10⁵ and 1x10⁶ cells/mL in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Split cells every 2-3 days by diluting the cell suspension in fresh, pre-warmed media.

Protocol 2: Cytotoxicity Assay

-

Seeding: Seed J-Lat 10.6 cells in a white, 96-well clear-bottom plate at a density of 20,000 cells per well in 100 µL of culture medium.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells (final DMSO concentration should not exceed 0.1%). Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

-

Lysis and Detection: Use a commercial ATP-based assay kit (e.g., CellTiter-Glo®). Add the reagent directly to the wells according to the manufacturer's instructions.

-

Measurement: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.

Protocol 3: HIV-1 Reactivation Assay via Flow Cytometry

Application Notes: Synergistic Anti-tumor Activity of BRD-K98645985 in Combination with ATR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction The SWI/SNF (BAF) chromatin remodeling complexes are frequently mutated in human cancers, making them attractive therapeutic targets. However, the essential role of their gene-activating functions in normal cells raises toxicity concerns for broad inhibitors. A novel approach is to selectively inhibit specific, non-essential functions of these complexes. BRD-K98645985 (also referred to as BD98) is a putative inhibitor of a selective transcriptional repression function of ARID1A/B-containing BAF complexes.[1][2] While minimally toxic as a single agent, this compound demonstrates a potent synergistic lethality in cancer cells when combined with inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the DNA Damage Response (DDR).[1][3]

Mechanism of Action ATR kinase is a critical component of the DDR pathway, responsible for stabilizing replication forks and activating cell cycle checkpoints in response to DNA damage or replication stress.[4][5] Many cancer cells exhibit high levels of intrinsic replication stress and are therefore highly dependent on the ATR pathway for survival.[4][6] Inhibition of ATR leads to the accumulation of DNA damage and can trigger cell death.

The BAF complex also plays a role in DNA repair and the maintenance of genomic integrity.[2] Specifically, ARID1A-containing BAF complexes are involved in resolving DNA decatenation during mitosis through interactions with TOP2A.[1] Loss of this function increases reliance on the ATR-mediated G2/M checkpoint.[1]

This compound is believed to phenocopy the loss of this specific ARID1A-dependent BAF function.[1] By inhibiting this repressive function, this compound creates a synthetic lethal dependency on the ATR pathway. The combination of this compound and an ATR inhibitor (like VE-821) overwhelms the cell's ability to cope with DNA damage, leading to cell cycle defects, premature entry into mitosis with unreplicated DNA, and ultimately, mitotic catastrophe and cell death.[1][7]

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the combination of this compound (BD98) and the ATR inhibitor VE-821 in the HCT116 colorectal cancer cell line.

Table 1: Single Agent and Combination IC50 Values

This table shows the dose-responsive shift in the IC50 of the ATR inhibitor VE-821 when used in combination with increasing concentrations of this compound after a 5-day treatment period.[1]

| Concentration of this compound (µM) | VE-821 IC50 (µM) |

| 0 (VE-821 alone) | ~10 |

| 1.25 | ~4 |

| 20 | ~1 |

Table 2: Synergy Quantification using the Chou-Talalay Method

The Combination Index (CI) provides a quantitative measure of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[8]

| Cell Line | Drug Combination | Average Combination Index (CI) | Interpretation |

| HCT116 | This compound + VE-821 | 0.53 ± 0.05 | Synergism |

Table 3: this compound Activity

This table provides the effective concentration for this compound's activity as a BAF transcriptional repression inhibitor.[3][9]

| Compound | Metric | Value (µM) |

| This compound | EC50 | ~2.4 |

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment in HCT116 Cells

This protocol details the methodology to assess the synergistic interaction between this compound and an ATR inhibitor (VE-821) in a cancer cell line.

1. Materials

-

Cell Line: HCT116 (ATCC CCL-247)

-

Growth Medium: McCoy's 5A Medium (Modified) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

-

Compounds:

-

Reagents:

-

Dimethyl Sulfoxide (DMSO), Cell culture grade

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

96-well opaque-walled cell culture plates

-

Luminometer

-

Standard cell culture flasks and consumables

-

2. Cell Culture and Seeding

-

Culture HCT116 cells in growth medium in a 37°C, 5% CO2 incubator.

-

Subculture cells when they reach 70-80% confluency, typically using a 1:3 to 1:8 split ratio.[1]

-

Harvest cells using Trypsin-EDTA, neutralize with growth medium, and perform a cell count (e.g., using a hemocytometer).

-

Seed cells into 96-well opaque-walled plates at a density of 1,000-2,000 cells per well in 100 µL of growth medium.

-

Incubate the plates for 24 hours to allow cells to attach.

3. Compound Preparation and Dosing

-

Prepare 10 mM stock solutions of this compound and VE-821 in DMSO. Store aliquots at -80°C.[10][11]

-

Create a dose-response matrix. For single-agent dose curves, prepare serial dilutions of each compound. For the combination, prepare a matrix with varying concentrations of both drugs. A 5x5 matrix is recommended.[1]

-

Example VE-821 concentrations: 1.25, 2.5, 5, 10, 20 µM

-

Example this compound concentrations: 1.25, 2.5, 5, 10, 20 µM

-

-

Prepare intermediate dilutions of the compounds in growth medium. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.2%).

-

Add the prepared drug solutions to the appropriate wells. Include "vehicle control" (DMSO only) and "no cells" (medium only for background) wells.

-

Incubate the plates for 5 days (120 hours).[1]

4. Cell Viability Assessment (CellTiter-Glo® Assay)

-

Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[4]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[12]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[12]

-

Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[4]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

-

Measure luminescence using a plate-reading luminometer.

5. Data Analysis

-

Subtract the average background luminescence (from "no cells" wells) from all other measurements.

-

Normalize the data to the vehicle control wells (set to 100% viability).

-

Calculate the "Fraction affected" (Fa) for each drug concentration, where Fa = 1 - (Normalized Viability / 100).

-

Use software such as CompuSyn or similar packages to perform the Chou-Talalay analysis.[13] The software will calculate the Combination Index (CI) values based on the dose-effect data for the single agents and the combination.

-

Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of synergistic lethality.

Experimental Workflow Diagram

Caption: Workflow for in vitro synergy assessment.

References

- 1. genome.ucsc.edu [genome.ucsc.edu]

- 2. 2.3. HCT116 cell culture [bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. OUH - Protocols [ous-research.no]

- 5. 2.10. Drug Combination Test and Synergy Calculations [bio-protocol.org]

- 6. Drug synergy testing in cell lines [bio-protocol.org]

- 7. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]

- 8. glpbio.com [glpbio.com]

- 9. encodeproject.org [encodeproject.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. ch.promega.com [ch.promega.com]

- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of BRD-K98645985 for In Vitro Studies

Application Notes and Protocols

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal in vitro concentration of BRD-K98645985, a selective inhibitor of the ARID1A-containing BAF (mammalian SWI/SNF) chromatin remodeling complex. The protocols outlined below are designed to assess the compound's efficacy in relevant cellular models and to establish a therapeutic window by evaluating its cytotoxic effects.

Introduction

This compound is a 12-membered macrolactam that acts as a BAF transcriptional repression inhibitor. It functions by binding to ARID1A-specific BAF complexes, which leads to the prevention of nucleosomal positioning and the relief of transcriptional repression at specific gene loci. This mechanism of action has been notably exploited to reverse HIV-1 latency in T-cell models. Additionally, this compound has been shown to synergize with ATR inhibitors in killing cancer cells, highlighting its potential in oncology research. Determining the optimal concentration is critical for achieving the desired biological effect while minimizing off-target effects and cytotoxicity.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the effective concentrations of this compound observed in various in vitro studies. This data serves as a starting point for designing dose-response experiments in novel systems.

Table 1: Effective Concentrations of this compound in HIV-1 Latency Reversal Models

| Cell Line/Model | Assay Type | Effective Concentration | Duration of Treatment | Observed Effect |

| Bmi1-luciferase reporter cell line | Luciferase Reporter Assay | EC50: ~2.37 µM | 24 hours | Activation of Bmi1 promoter |

| J-Lat T-cell line models | GFP Expression (Flow Cytometry) | Concentration-dependent | 48 hours | Reversal of HIV-1 latency |

| Primary CD4+ T cells (ex vivo) | HIV-1 RNA quantification | 5 µM (in combination with other LRAs) | Not specified | Enhanced latency reversal |

Table 2: Effective Concentrations of this compound in Cancer Cell Models

| Cell Line | Assay Type | Effective Concentration | Duration of Treatment | Observed Effect |

| HCT116 (colorectal cancer) | Cell Viability Assay | 1.25 - 20 µM | 5 days | Synergistic cell killing with ATR inhibitor VE-821 |

| HCT116 | Cell Cycle Analysis | 10 µM | Not specified | Delayed progression through S phase |

Table 3: Concentration-Dependent Effects on Gene Expression

| Cell Line/Model | Assay Type | Concentration | Duration of Treatment | Observed Effect |

| Not specified | qRT-PCR | 30 µM | 18 hours | 5-fold increase in Bmi1, 2.6-fold increase in Ring1, and 3.3-fold decrease in Fgf4 expression. |

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of this compound

The diagram below illustrates the proposed mechanism by which this compound inhibits the repressive function of the ARID1A-containing BAF complex, leading to transcriptional activation of target genes, such as the latent HIV-1 provirus.

Application Notes for BRD-K98645985: A BAF Complex Inhibitor for HIV-1 Latency Reversal

Introduction

BRD-K98645985 is a potent and specific small molecule inhibitor of the BAF (mammalian SWI/SNF) transcriptional repression complex.[1][2] It has emerged as a significant tool in HIV-1 research, primarily for its ability to reverse viral latency in infected cells.[1][3][4] This document provides detailed application notes and a protocol for utilizing this compound in quantitative reverse transcription PCR (qRT-PCR) to study its effects on target gene expression.

Mechanism of Action

The BAF chromatin remodeling complex plays a crucial role in establishing and maintaining HIV-1 latency by controlling nucleosome positioning and transcriptional repression.[1][3] this compound functions by specifically binding to ARID1A-containing BAF complexes.[1][2][3] This interaction prevents the BAF complex from positioning nucleosomes in a way that represses transcription, thereby relieving the transcriptional repression of the latent HIV-1 provirus.[1][3][4] This mechanism of action makes this compound a valuable agent for "shock and kill" strategies aimed at eradicating the latent HIV-1 reservoir.[5]

Applications

-

HIV-1 Latency Reversal: The primary application of this compound is to reactivate latent HIV-1 proviruses in cellular models.[1][3][4]

-

Gene Expression Studies: It can be used to investigate the role of the ARID1A-containing BAF complex in regulating the expression of various host cell genes.

-

Cancer Research: this compound has been shown to synergize with other anti-cancer agents, such as ATR inhibitors, in killing cancer cells, suggesting its potential in oncology research.[6][7]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on the expression of BAF target genes after 18 hours of treatment at a concentration of 30 μM.

| Gene Target | Fold Change in Expression |

| Bmi1 | 5.0-fold increase |

| Ring1 | 2.6-fold increase |

| Fgf4 | 3.3-fold decrease |

EC50 for BAF transcriptional repression inhibition: ~2.37 μM[2][8]

Signaling Pathway

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. clyte.tech [clyte.tech]

- 3. Small Molecule Targeting of Specific BAF (mSWI/SNF) Complexes for HIV Latency Reversal [escholarship.org]

- 4. Small Molecule Targeting of Specific BAF (mSWI/SNF) Complexes for HIV Latency Reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The BAF complex inhibitor pyrimethamine reverses HIV-1 latency in people with HIV-1 on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methods for Assessing the Synergistic Effects of BRD-K98645985 with Other Drugs

Audience: Researchers, scientists, and drug development professionals.

Introduction: BRD-K98645985 is a potent and selective inhibitor of the BAF (mammalian SWI/SNF) chromatin remodeling complex. Specifically, it targets ARID1A-containing BAF complexes, preventing nucleosomal positioning and relieving transcriptional repression.[1][2][3] This mechanism has shown promise in reversing HIV-1 latency and, notably, in cancer therapy, where it can induce synthetic lethality.[1][4] A study has demonstrated that this compound synergizes with ATR (Ataxia-Telangiectasia and Rad3-related) inhibitors, such as VE-821, in killing cancer cells.[4][5][6]

Combining therapeutic agents is a cornerstone of modern medicine, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity by using lower doses of each compound.[5][7] Assessing whether a drug combination results in a synergistic, additive, or antagonistic effect is a critical step in preclinical drug development.[7][8] This document provides detailed protocols and application notes for evaluating the synergistic potential of this compound with other therapeutic agents using established in vitro and in vivo methodologies.

Part 1: In Vitro Synergy Assessment

The initial evaluation of drug synergy is typically performed in vitro using cell lines. The checkerboard assay is a fundamental method that allows for the testing of numerous dose combinations to generate a comprehensive dose-response matrix.[9][10]

Protocol 1: Checkerboard Assay for Cell Viability

This protocol describes how to assess the synergistic effects of this compound (Drug A) and a partner compound (Drug B) on the viability of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)[5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Partner Drug (stock solution in DMSO)

-

96-well or 384-well clear-bottom microplates

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

-

Multichannel pipette or automated liquid handler

-

Plate reader (luminometer or fluorometer)

Experimental Procedure:

-

Cell Seeding:

-

Trypsinize and count cells, then resuspend them in a complete medium to the desired density.

-

Seed the cells into a microplate at a predetermined density (e.g., 1,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Drug Plate Preparation (Checkerboard Dilution):

-

Prepare serial dilutions of this compound and the partner drug in the cell culture medium. A common approach is a 7x7 dose matrix.

-

Along the x-axis of the plate, add increasing concentrations of this compound.

-

Along the y-axis, add increasing concentrations of the partner drug.

-

The final plate should contain wells with single-agent titrations for both drugs, combination treatments, and vehicle (DMSO) controls.[11][12]

-

-

Cell Treatment:

-

Carefully remove the medium from the seeded cells and add the drug-containing medium from the prepared drug plate.

-

Incubate the treated cells for a duration relevant to the cell line's doubling time (e.g., 72-120 hours).[5]

-

-

Viability Assessment:

-

After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis and Interpretation

The goal of the analysis is to determine if the observed combination effect is greater than the expected additive effect.[7]

-

Normalization: Convert raw viability data to percentage inhibition relative to vehicle-treated controls.

-

% Inhibition = 100 * (1 - (Signal_treated - Signal_background) / (Signal_vehicle - Signal_background))

-

-

Synergy Models: Several models can be used to quantify the interaction.[13]

-

Isobologram Analysis: A graphical method where doses of two drugs that produce the same effect level (e.g., 50% inhibition) are plotted.[14][15] A data point falling below the line of additivity indicates synergy.[15][16]

-

Combination Index (CI) - Chou-Talalay Method: This is the most widely used method for quantifying drug interactions.[5][16] The CI is calculated based on the doses of each drug required to achieve a certain effect level (x), both alone and in combination.[17][18]

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂[17]

Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce effect x, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce effect x.

-

Data Presentation

Quantitative results should be summarized in tables for clarity.

Table 1: Example Dose-Response Matrix (% Inhibition)

| Drug B (µM) | Drug A: 0 µM | Drug A: 1.25 µM | Drug A: 2.5 µM | Drug A: 5 µM | Drug A: 10 µM |

|---|---|---|---|---|---|

| 0 µM | 0% | 8% | 15% | 25% | 40% |

| 1 µM | 12% | 35% | 55% | 70% | 85% |

| 2 µM | 20% | 58% | 75% | 88% | 95% |

| 4 µM | 35% | 72% | 89% | 96% | 98% |

| 8 µM | 50% | 85% | 94% | 98% | 99% |

Table 2: Combination Index (CI) Values

| Effect Level (Fa) | Combination 1 (Ratio 1:1) | Combination 2 (Ratio 1:2) | Interpretation |

|---|---|---|---|

| 0.50 (50% inhibition) | 0.65 | 0.72 | Synergy |

| 0.75 (75% inhibition) | 0.48 | 0.55 | Strong Synergy |

| 0.90 (90% inhibition) | 0.70 | 0.78 | Synergy |

| CI < 0.9: Synergy; CI 0.9-1.1: Additive; CI > 1.1: Antagonism | | | |

Part 2: Mechanistic Elucidation of Synergy

Identifying a synergistic interaction is the first step. Understanding the underlying molecular mechanism is crucial for further development. Given that this compound inhibits the BAF chromatin remodeling complex, synergistic partners are likely to impinge on related or compensatory pathways, such as DNA damage response (DDR), cell cycle control, or apoptosis.[4][5]